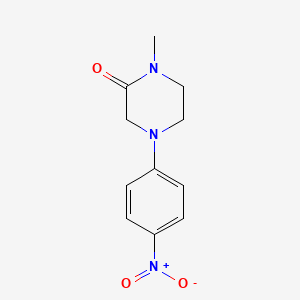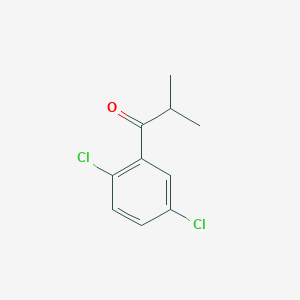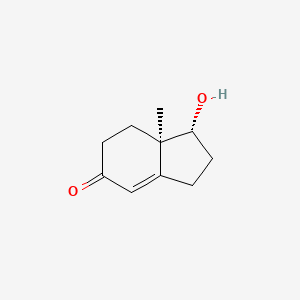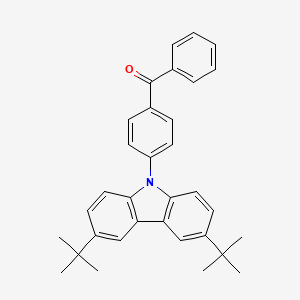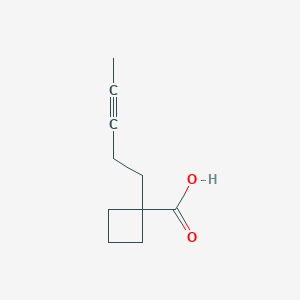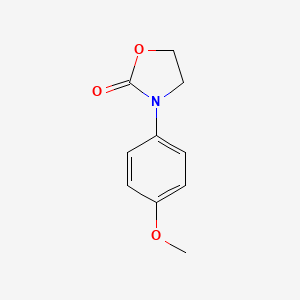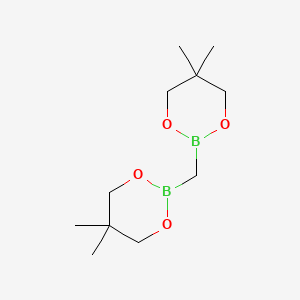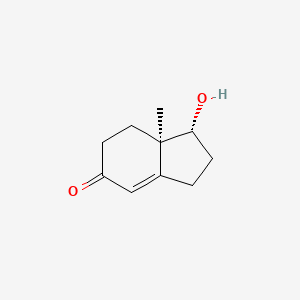
(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a chemical compound with a unique structure that includes a hydroxyl group and a methyl group attached to a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a hydroxylating agent under controlled conditions. For example, the compound can be synthesized by the hydroxylation of a methyl-substituted hexahydroindenone using reagents such as hydrogen peroxide or osmium tetroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols or saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol: Similar structure but with an additional hydroxypropan-2-yl group.
(1R,3aR,7aR)-1-((1R)-1,5-Dimethylhexyl)octahydro-7a-methyl-4H-inden-4-one: Similar structure but with a dimethylhexyl group.
Uniqueness
(1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific hydroxyl and methyl substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42199-01-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,7aR)-1-hydroxy-7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C10H14O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6,9,12H,2-5H2,1H3/t9-,10-/m1/s1 |
InChI Key |
VQOIXUDPFMOECD-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1CC[C@H]2O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


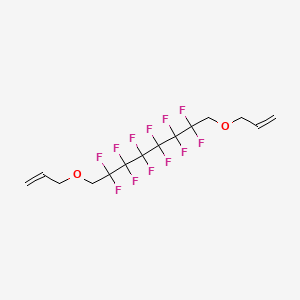
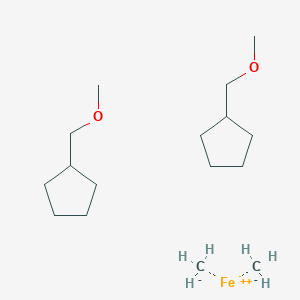
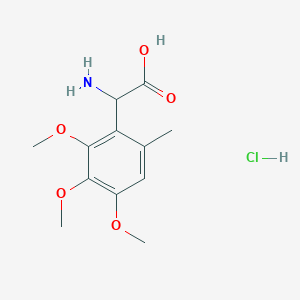

![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
